Boc-Leu-psi(CH2NH)-Phe-OH
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Overview
Description
Boc-Leu-psi(CH2NH)-Phe-OH is a synthetic peptide compound that has garnered attention in the field of medical and biochemical research. This compound is a derivative of leucine enkephalin, an endogenous opioid peptide known for its role in pain management and mood regulation. The structure of this compound includes a Boc (tert-butyloxycarbonyl) protecting group, a leucine residue, a pseudopeptide bond (psi(CH2NH)), and a phenylalanine residue.
Preparation Methods
The synthesis of Boc-Leu-psi(CH2NH)-Phe-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The pseudopeptide bond (psi(CH2NH)) is introduced through a reductive amination reaction. The Boc protecting group is used to protect the amino group during the synthesis and is removed at the end of the process. Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
Boc-Leu-psi(CH2NH)-Phe-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pseudopeptide bond, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon.
Scientific Research Applications
Boc-Leu-psi(CH2NH)-Phe-OH has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications in pain management and mood disorders.
Industry: Utilized in the development of new peptide-based drugs and biochemical assays.
Mechanism of Action
The mechanism of action of Boc-Leu-psi(CH2NH)-Phe-OH involves its interaction with specific molecular targets, such as opioid receptors. The pseudopeptide bond (psi(CH2NH)) mimics the natural peptide bond, allowing the compound to bind to receptors and exert its effects. This interaction can modulate signaling pathways involved in pain perception and mood regulation.
Comparison with Similar Compounds
Boc-Leu-psi(CH2NH)-Phe-OH can be compared with other similar compounds, such as:
Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH: Another synthetic peptide with a similar structure but different amino acid residues.
Boc-Leu-psi(CH2NH)-Leu-OH: A derivative with leucine residues instead of phenylalanine.
Leucine enkephalin: The natural opioid peptide from which this compound is derived. The uniqueness of this compound lies in its specific combination of amino acid residues and the pseudopeptide bond, which confer distinct biological and chemical properties.
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4/c1-14(2)11-16(22-19(25)26-20(3,4)5)13-21-17(18(23)24)12-15-9-7-6-8-10-15/h6-10,14,16-17,21H,11-13H2,1-5H3,(H,22,25)(H,23,24)/t16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTAXVACNOZSLH-IRXDYDNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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